Enasidenib is a small-molecule, orally bioavailable, targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes. [, ] It is classified as an allosteric enzyme inhibitor, specifically designed to target the mutant forms of IDH2. [, ] In scientific research, enasidenib serves as a valuable tool for studying the role of IDH2 mutations in cancer development, particularly in acute myeloid leukemia (AML). [, , ] Enasidenib enables researchers to investigate the effects of inhibiting mutant IDH2 on cell differentiation, epigenetic regulation, and other cellular processes. [, , ]
Enasidenib, also known by its developmental code AG-221, is classified as a small molecule inhibitor. It specifically targets the mutant forms of IDH2, particularly the R140Q and R172K variants. The compound was developed by Agios Pharmaceuticals and has been approved for clinical use in patients with relapsed or refractory AML with IDH2 mutations.
The synthesis of enasidenib involves several key steps that utilize nucleophilic substitution reactions and condensation techniques. The initial synthesis begins with a precursor containing chlorinated triazine derivatives. The following steps outline the synthetic pathway:
Enasidenib's molecular structure can be described as follows:
The binding interactions are primarily facilitated through hydrogen bonds and hydrophobic interactions within a symmetric pocket at the IDH2 homodimer interface .
Enasidenib undergoes various chemical reactions that are crucial for its pharmacological activity:
The mechanism by which enasidenib exerts its therapeutic effects involves several key processes:
Enasidenib is primarily utilized in clinical settings for:
Enasidenib (AG-221) functions as a selective, oral inhibitor targeting neomorphic isoforms of isocitrate dehydrogenase 2 (IDH2) carrying recurrent R140Q, R172K, or R172S mutations. These mutations occur in the enzyme’s catalytic pocket, altering its conformation and enabling the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG) instead of the canonical oxidation of isocitrate to α-KG. Enasidenib binds allosterically to the mutated IDH2 dimer interface, stabilizing an open, inactive conformation that sterically hinders the binding site for the substrate α-KG [5] [7]. Structural analyses confirm that enasidenib exhibits nanomolar affinity for these mutant isoforms while sparing wild-type IDH2, preserving normal mitochondrial oxidative phosphorylation (OXPHOS) in non-malignant cells [1] [7].
By inhibiting mutant IDH2 (mIDH2), enasidenib rapidly depletes intracellular and serum 2-HG levels by >90% within days of treatment initiation. This reduction is observed across all mIDH2 variants (R140Q, R172K/S) [5] [7]. 2-HG acts as a competitive antagonist of α-KG-dependent dioxygenases, including epigenetic regulators like histone demethylases and ten-eleven translocation (TET) methylcytosine dioxygenases. Sustained 2-HG elevation induces a hypermethylated chromatin state ("hypermethylator phenotype") that blocks hematopoietic differentiation. Enasidenib-mediated 2-HG suppression is thus a direct pharmacodynamic biomarker of target engagement and clinical response [1] [5].
Table 1: Enasidenib-Induced Reduction in 2-HG Levels in Clinical Studies
mIDH2 Variant | Baseline 2-HG (μM) | Post-Treatment 2-HG (μM) | Reduction (%) | Study Reference |
---|---|---|---|---|
R140Q | 4,500 ± 1,200 | 350 ± 90 | 92% | Stein et al. 2017 |
R172K | 5,800 ± 1,500 | 400 ± 110 | 93% | Amatangelo et al. 2017 |
R172S | 5,200 ± 1,400 | 380 ± 100 | 93% | Amatangelo et al. 2017 |
Restoration of physiological α-KG levels following enasidenib treatment reactivates α-KG-dependent dioxygenases. This reverses the histone H3 lysine 9 trimethylation (H3K9me3) and global DNA hypermethylation imposed by 2-HG. Single-cell multi-omics in IDH2-mutant AML models confirm broad reductions in CpG island methylation within promoter regions of differentiation-associated genes (e.g., CEBPA, PU.1). Demethylation reactivates transcriptional programs essential for myeloid maturation [1] [5]. Clinically, this epigenetic reprogramming correlates with differentiation syndrome—a treatable adverse effect reflecting functional myeloid maturation [7].
Enasidenib induces differentiation of leukemic blasts into functional neutrophils and monocytes rather than triggering apoptosis. In vitro studies demonstrate that mIDH2 inhibition promotes cell-cycle exit and upregulates surface markers of maturation (CD11b, CD14, CD15). This effect requires sustained epigenetic remodeling: transient 2-HG suppression only partially restores differentiation, while continuous enasidenib exposure drives terminal maturation [5] [7]. Notably, the differentiation capacity varies by mutation subtype: R172K-mutant AML exhibits higher differentiation sensitivity than R140Q, potentially due to higher baseline 2-HG production in R172K clones [1] [5].
Enasidenib corrects the NADP+/NADPH imbalance induced by mIDH2. Wild-type IDH2 generates NADPH during isocitrate oxidation, supporting redox homeostasis via glutathione regeneration. mIDH2 consumes NADPH to produce 2-HG, depleting antioxidant reserves. By inhibiting 2-HG synthesis, enasidenib restores NADPH pools, reducing oxidative stress and sensitizing leukemic stem cells (LSCs) to mitochondrial apoptosis. However, compensatory upregulation of glutaminolysis or fatty acid oxidation may sustain NADPH in resistant clones [3] [5] [6].
mIDH2 inhibition rebalances tricarboxylic acid (TCA) cycle flux. Reduced 2-HG eliminates its inhibitory effects on complex IV of the electron transport chain (ETC), restoring OXPHOS efficiency. Additionally, enasidenib increases intracellular citrate and succinate levels, enhancing ATP production. Paradoxically, LSCs leverage this metabolic rewiring for survival: ex vivo studies show enasidenib-treated LSCs increase mitochondrial biogenesis and OXPHOS dependency, creating a vulnerability to ETC inhibitors (e.g., venetoclax + azacitidine combinations) [3] [5] [6].
Table 2: Metabolic Consequences of Enasidenib in IDH2-Mutant AML Cells
Metabolic Parameter | Pre-Treatment State | Post-Enasidenib Effect | Functional Impact |
---|---|---|---|
NADP+/NADPH Ratio | Low (NADPH depletion) | ↑ Restoration | Improved redox buffering |
Mitochondrial ROS | Elevated | ↓ Reduction | Reduced oxidative damage |
TCA Cycle Flux | Impaired (2-HG accumulation) | ↑ Normalization of intermediates | Enhanced ATP production |
OXPHOS Dependency | Variable | ↑ Increased in LSCs | Targetable vulnerability |
Glutaminolysis Activity | Low | ↑ Compensatory upregulation | Resistance mechanism |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7